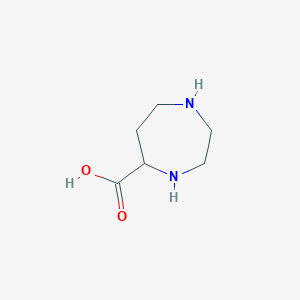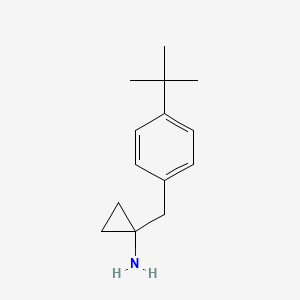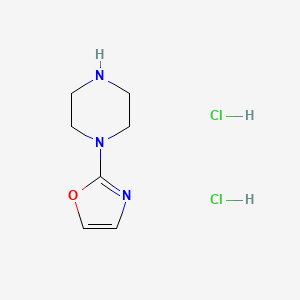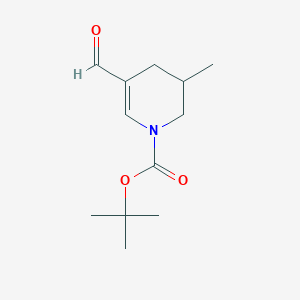![molecular formula C9H13F3O2 B15306115 [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol](/img/structure/B15306115.png)
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Trifluoromethyl)-2-oxabicyclo[222]octan-3-yl]methanol is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol typically involves the reaction of trifluoromethyl-substituted alkenes with suitable reagents. One common method is the three-component hydroxyletherification and hydroxylazidation of trifluoromethyl alkenes, which provides α-trifluoromethyl β-heteroatom substituted tertiary alcohols in high yields . This method involves the use of oximes and is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield trifluoromethyl-substituted ketones, while substitution reactions can produce a variety of trifluoromethyl derivatives.
Applications De Recherche Scientifique
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group with [3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol.
3-Trifluoromethyl-1,2,4-triazoles: These compounds are known for their pharmaceutical applications
Propriétés
Formule moléculaire |
C9H13F3O2 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)8(5-13)6-1-3-7(14-8)4-2-6/h6-7,13H,1-5H2 |
Clé InChI |
NFZIDGOZRTXTTD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C(O2)(CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


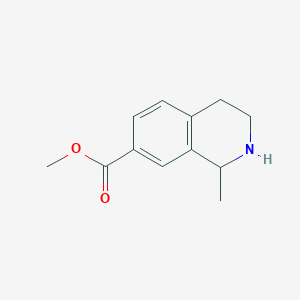
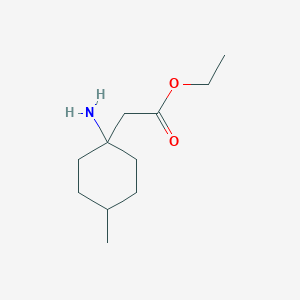
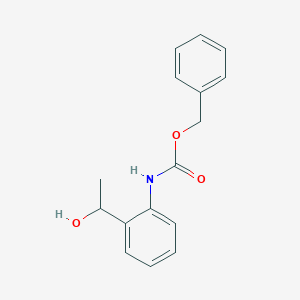
![Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B15306052.png)
![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)



![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B15306074.png)
